(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one” is a highly complex organic molecule. Its structure features multiple rings, methoxy groups, and phenyl groups, indicating a potentially significant role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the octacyclic framework.
Functional group modifications: Introduction of hydroxy, methoxy, and phenyl groups through reactions such as Friedel-Crafts alkylation, hydroxylation, and methylation.
Purification: Techniques like chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems.
Automation: Implementation of automated systems for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as a building block for more complex organic compounds.
Catalysis: Potential role as a catalyst or catalyst precursor in organic reactions.
Biology
Biological activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one analogs: Compounds with similar structures but different functional groups.
Polycyclic aromatic hydrocarbons: Compounds with multiple aromatic rings, similar in complexity.
Uniqueness
The unique combination of hydroxy, methoxy, and phenyl groups, along with the octacyclic structure, distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C49H42O10 |
---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one |
InChI |
InChI=1S/C49H42O10/c1-52-31-24-35(54-3)40-36(25-31)57-48(51,28-16-10-6-11-17-28)46-42(40)44-43-41-37(26-34(53-2)32-20-21-33(56-45(32)41)27-14-8-5-9-15-27)58-49(44,29-18-12-7-13-19-29)59-39-23-30(50)22-38(55-4)47(39,43)46/h5-19,22-26,33,42-44,46,51H,20-21H2,1-4H3/t33-,42+,43+,44+,46+,47?,48+,49+/m0/s1 |
InChI Key |
GTIJLHBGBBKQIA-AZQVPUFESA-N |
Isomeric SMILES |
COC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C7C(=C(C=C6O[C@@]4(OC8=CC(=O)C=C(C58[C@@H]3[C@](O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CC[C@H](O7)C2=CC=CC=C2)C(=C1)OC |
Canonical SMILES |
COC1=CC2=C(C3C4C5C6=C7C(=C(C=C6OC4(OC8=CC(=O)C=C(C58C3C(O2)(C9=CC=CC=C9)O)OC)C2=CC=CC=C2)OC)CCC(O7)C2=CC=CC=C2)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.